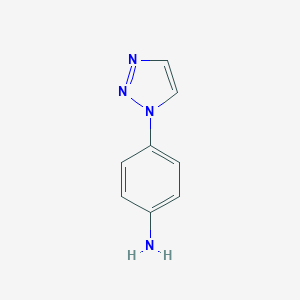

4-(1H-1,2,3-triazol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRMIWOLUCKNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573530 | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16279-88-2 | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1H-1,2,3-triazol-1-yl)aniline (CAS No. 16279-88-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which make it an excellent pharmacophore.[1] Within this class of compounds, 4-(1H-1,2,3-triazol-1-yl)aniline stands out as a pivotal building block, a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, with the aim of empowering researchers in their quest for novel therapeutics and advanced materials.

Physicochemical and Structural Characteristics

This compound is an organic compound featuring a 1,2,3-triazole ring linked to an aniline moiety at the para position.[2] This unique combination of a highly polar triazole ring and a reactive aniline group underpins its utility in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 16279-88-2 | [2][3] |

| Molecular Formula | C₈H₈N₄ | [2] |

| Molecular Weight | 160.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid, crystalline powder | [4] |

| Melting Point | 153-159 °C | [4] |

| Boiling Point | 102 °C at 1 Torr | [5] |

| Solubility | More soluble in water, methanol | [4] |

| XLogP3 | 0.7 | [2] |

Spectroscopic data for this compound is crucial for its identification and characterization. While a comprehensive set of spectra is best obtained from experimental analysis, typical spectral features can be inferred from the analysis of similar structures.

Synthesis of this compound: A Focus on "Click Chemistry"

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and regioselectivity under mild conditions.[6][7][8] This method is particularly well-suited for the preparation of this compound.

Retrosynthetic Analysis and Key Reaction

The synthesis originates from the reaction between an azide and a terminal alkyne. For this compound, the logical precursors are p-azidoaniline and acetylene, or a protected version thereof. A common and effective strategy involves the use of 4-azidoaniline and a suitable alkyne.

Caption: General workflow for the CuAAC synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound via a CuAAC reaction.

Materials:

-

4-Azidoaniline

-

Acetylene source (e.g., calcium carbide or a protected acetylene)

-

Copper(I) iodide (CuI)

-

Sodium ascorbate

-

tert-Butanol (tBuOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-azidoaniline (1 equivalent) in a 1:1 mixture of tBuOH and water.

-

To this solution, add sodium ascorbate (0.4 equivalents) and copper(I) iodide (0.2 equivalents).

-

Introduce the acetylene source to the reaction mixture. If using calcium carbide, it can be added portion-wise.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile synthon for the creation of more complex molecules with diverse biological activities and material properties.

A Scaffold for Bioactive Molecules

The primary amino group of the aniline moiety serves as a convenient handle for further functionalization, allowing for the introduction of various pharmacophores through amide bond formation, alkylation, or other coupling reactions.[2] This has led to the development of a wide range of derivatives with potential therapeutic applications.

-

Anticancer Agents: Triazole derivatives have shown promise as cytotoxic agents against various cancer cell lines.[2] The this compound scaffold has been incorporated into novel compounds designed to target specific pathways involved in cancer progression.

-

Antifungal and Antibacterial Agents: The triazole ring is a well-established pharmacophore in antifungal drugs, primarily through the inhibition of ergosterol biosynthesis.[2] Derivatives of this compound have been explored for their potential as novel antimicrobial agents.

-

Anticonvulsant Activity: Research has shown that certain N-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline exhibit significant anticonvulsant activity, potentially through interaction with GABA-A receptors.[9][10] This highlights the potential for developing central nervous system-active drugs from this scaffold.

-

Enzyme Inhibition: The triazole moiety can act as a bioisostere for other functional groups and participate in key interactions with biological targets. For example, derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase-II.[2]

Caption: Derivatization strategies and resulting therapeutic applications of this compound.

Building Block for Advanced Materials

Beyond pharmaceuticals, the unique electronic and structural properties of the triazole ring make it an attractive component in materials science.[2] The aniline group in this compound allows for its incorporation into polymers and other macromolecular structures. Potential applications include the development of:

-

Sensors: The triazole moiety can coordinate with metal ions, making its derivatives suitable for use in chemical sensors.[2]

-

Polymers: The bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers with tailored properties.

-

Organic Electronics: The electronic characteristics of the triazole ring are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11][12]

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[11]

-

In case of eye contact: Rinse with plenty of water for at least 15 minutes and consult a physician.[11]

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[11]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Conclusion

This compound is more than just a chemical compound; it is a key that unlocks a vast and exciting area of chemical space for drug discovery and materials science. Its straightforward synthesis, coupled with the versatile reactivity of its aniline group, makes it an invaluable tool for researchers. As our understanding of the biological roles of triazole-containing molecules continues to grow, the importance of this fundamental building block is set to increase, paving the way for the development of next-generation therapeutics and innovative materials.

References

- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC - PubMed Central. (2025, August 18).

- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.

- Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC - NIH.

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.

- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI.

- Copper(I)‐Catalyzed Azide‐Alkyne Cycloaddition Microwave‐Assisted: Preparation of 7‐(4‐Substituted‐1H‐1,2,3‐Triazol‐1‐yl)‐Fluoroquinolones | Request PDF - ResearchGate.

- Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1, 2, 4-Triazole. (2012, June 22).

- Cu-Catalyzed AziderAlkyne Cycloaddition - Moodle@Units.

- Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. (2022, November 29).

- Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - NIH. (2025, May 13).

- 4-(1H-1,2,3-triazol-1-yl)benzoic acid - PubChem.

- Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update | Request PDF. (2025, August 6).

- Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex - MDPI. (2020, November 14).

- 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central.

- Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline - ResearchGate. (2024, May 28).

- 4-(1,2,4-Triazol-1-yl)aniline - PMC - NIH.

- Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives - Arkivoc.

- Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science - ResearchGate. (2016, May 4).

- 1-vinyl-2-pyrrolidinone, 88-12-0 - The Good Scents Company.

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing.

- 4-(1,2,4-Triazol-1-yl)aniline - PubMed. (2010, December 18).

- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - ResearchGate. (2025, October 10).

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/4249a2a90f1285223c6517a264a93f18579d469f]([Link]

- (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - ResearchGate. (2022, September 26).

- Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles - ResearchGate. (2025, August 10).

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022, September 26).

- Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. (2022, September 26).

Sources

- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 16279-88-2 [smolecule.com]

- 3. 4-(1H-1,2,3-Triazole-1-yl)aniline | 16279-88-2 [chemicalbook.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 54879-88-8 | CAS DataBase [m.chemicalbook.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

4-(1H-1,2,3-triazol-1-yl)aniline molecular weight and formula

An In-Depth Technical Guide to 4-(1H-1,2,3-triazol-1-yl)aniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in modern chemistry. Central to its utility is its identity as a product of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry." We will explore its core molecular properties, delve into the mechanistic rationale and practical execution of its synthesis, detail its analytical characterization, and discuss its proven applications as a versatile scaffold in drug discovery and a building block in materials science. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable molecular entity.

Core Molecular Profile

This compound is characterized by an aniline ring substituted at the para-position with a 1,2,3-triazole ring. This unique combination of a reactive amino group and a stable, aromatic triazole heterocycle underpins its broad utility.

Chemical Identity and Structure

The structure features a phenyl ring functionalized with an amine (-NH₂) group and a triazole ring. The triazole is attached via a nitrogen atom to the C4 position of the aniline, making it a 1,4-disubstituted aromatic compound. The triazole ring itself is a five-membered heterocycle with three nitrogen atoms, known for its stability and ability to engage in hydrogen bonding and dipole-dipole interactions, making it an effective isostere for amide bonds in medicinal chemistry.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solubility testing, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | [2] |

| Molecular Weight | 160.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 16279-88-2 | [2] |

| Canonical SMILES | C1=CC(=CC=C1N)N2C=CN=N2 | [2] |

| InChI Key | VBRMIWOLUCKNTN-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism

The synthesis of 1,4-disubstituted triazoles like this compound is most effectively achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, a concept introduced by K.B. Sharpless to describe reactions with high yields, stereospecificity, and broad functional group tolerance.[3]

The Cornerstone of Synthesis: CuAAC

The CuAAC reaction provides exclusive regioselective synthesis of the 1,4-disubstituted triazole isomer.[4] The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers, making it unsuitable for targeted synthesis.[4] The copper(I) catalyst orchestrates a specific reaction pathway, proceeding under mild, often aqueous, conditions. This makes it exceptionally valuable for applications in medicinal chemistry and bioconjugation where sensitive functional groups must be preserved.[5]

The synthesis can be approached from two primary precursor pairs:

-

4-Ethynylaniline and an azide source (e.g., sodium azide with a partner for the triazole N1-substituent).

-

4-Azidoaniline and a terminal alkyne.

The latter is often more practical for generating a library of derivatives. For the parent compound, the reaction between 4-azidoaniline and acetylene gas can be used.

Detailed Synthetic Protocol: CuAAC Approach

This protocol describes a representative synthesis of a substituted 1,2,3-triazole aniline scaffold, which is fundamentally the same process for the parent compound. The procedure is adapted from established methodologies for CuAAC reactions.[3][6]

Objective: To synthesize a 1,4-disubstituted 1H-1,2,3-triazol-4-yl)aniline derivative.

Materials:

-

A substituted 4-azidoaniline (1.0 eq)

-

A terminal alkyne (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

Solvent: A mixture, such as t-butanol/water (1:1) or DMF

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Vessel Preparation: A round-bottom flask is charged with the substituted 4-azidoaniline (1.0 eq) and the terminal alkyne (1.1 eq).

-

Solvent Addition: The solvent (e.g., a 1:1 mixture of t-butanol and water) is added to dissolve the reactants. The solution is degassed by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 eq). Prepare a separate aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

-

Reaction Initiation: To the stirred reactant solution, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ.

-

Reaction Monitoring: The reaction is stirred vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting azide is completely consumed. Reactions are typically complete within 4-12 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Workflow Diagram: CuAAC Synthesis

Caption: General workflow for the CuAAC synthesis of triazole aniline derivatives.

Spectroscopic and Analytical Characterization

Verifying the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides unambiguous confirmation.

Rationale for Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for mapping the proton and carbon framework of the molecule. The chemical shifts, integration, and coupling patterns confirm the connectivity of the aniline and triazole rings and the regiochemistry of the substitution.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the molecule, which is used to confirm its elemental composition (C₈H₈N₄). The molecular ion peak ([M+H]⁺) is a key diagnostic feature.[7]

Expected Spectroscopic Signatures

The following table summarizes the expected spectroscopic data for the parent compound, based on published data for closely related derivatives.[7][8]

| Technique | Expected Signature |

| ¹H NMR (DMSO-d₆) | δ ~9.0-9.3 ppm: Singlet, 1H (Triazole-H, C5-H)δ ~8.2-8.4 ppm: Singlet, 1H (Triazole-H, C4-H)δ ~7.5-7.8 ppm: Doublet, 2H (Aromatic-H, ortho to triazole)δ ~6.7-6.9 ppm: Doublet, 2H (Aromatic-H, ortho to amine)δ ~5.5-6.0 ppm: Broad singlet, 2H (Amine-NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~150 ppm: Aromatic C (C-NH₂)δ ~140-145 ppm: Triazole Cδ ~130-135 ppm: Aromatic C (C-Triazole)δ ~120-125 ppm: Aromatic CH & Triazole CHδ ~115 ppm: Aromatic CH |

| HRMS (ESI) | [M+H]⁺: Calculated for C₈H₉N₄⁺: 161.0822; Found: ~161.0825 |

Key Applications and Field Insights

The unique structural features of this compound make it a highly valuable scaffold in several scientific domains.

Application in Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole ring is considered a "privileged" structure in medicinal chemistry.[8] It is metabolically stable and acts as a rigid linker that can correctly orient pharmacophoric groups for optimal interaction with biological targets.[9] The aniline moiety provides a critical handle for further chemical modification, allowing for the synthesis of large libraries of compounds for screening.[1]

Derivatives of this core have shown a wide spectrum of biological activities, including:

Case Study: Synthesis of Bioactive Amide Derivatives

Researchers have successfully utilized 4-(1H-1,2,4-triazol-1-yl)aniline (a close isomer) to create a series of N-phenyl-substituted amide derivatives with potent anticonvulsant activity.[7] The synthetic strategy involves a straightforward acylation of the aniline's amino group.

Protocol: Amide Coupling

-

Reactant Setup: In a flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF) containing a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

-

Acylation: Cool the mixture in an ice bath. Slowly add a solution of the desired acyl chloride or carboxylic acid (with a coupling agent like EDC/HOBt) (1.1 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Purification: Perform an aqueous work-up to remove the base and other water-soluble byproducts. The resulting amide derivative is then purified via recrystallization or column chromatography.

Diagram: Role as a Molecular Scaffold

This diagram illustrates the conceptual use of this compound as a central linker in drug design, connecting a group responsible for biological activity with a group that modifies properties like solubility or target specificity.

Caption: Conceptual use of the triazole aniline core as a modular scaffold in drug design.

Role in Materials Science

Beyond pharmaceuticals, the rigid, polar nature of the triazole ring, combined with the potential for polymerization or surface functionalization via the aniline group, makes this compound and its derivatives interesting for materials science.[2] Potential applications include the development of novel polymers, coordination complexes for sensors, and functional coatings for organic electronics.[2]

Conclusion

This compound is more than a simple chemical compound; it is a testament to the power of click chemistry. Its straightforward, high-yield synthesis provides access to a molecular scaffold with immense potential. The combination of the stable, interactive triazole ring and the synthetically versatile aniline group ensures its continued relevance as a building block for creating complex and functional molecules. For researchers in drug discovery, it offers a reliable platform for developing new therapeutic agents, while for material scientists, it presents opportunities for designing next-generation functional materials.

References

- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

- MDPI. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- MDPI. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

- International Journal of Research and Analytical Reviews. (2019). Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach. [Link]

- ResearchGate. (2022). Synthesis of 4-(1,2,3-triazol-1yl)-L-phenylalanines. [Link]

- ResearchGate. (2020). Synthesis, characterization and anticancer activity of novel 4,4'-((1-aryl-1h-1,2,3-triazole)-bis(1h-pyrazol-5-ols)

- NIH National Library of Medicine. (2010). 4-(1,2,4-Triazol-1-yl)aniline. [Link]

- Wikipedia. Click chemistry. [Link]

- ResearchGate. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

- ResearchGate. (2024). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. [Link]

- Journal of Chemical Sciences. (2015). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. [Link]

- Figshare. (2022). Synthesis of 4-(1,2,3-triazol-1-yl)-L-phenylalanines. [Link]

Sources

- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 16279-88-2 [smolecule.com]

- 3. ijisrt.com [ijisrt.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. journals.uran.ua [journals.uran.ua]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)aniline: Synthesis, Characterization, and Applications

Abstract

4-(1H-1,2,4-triazol-1-yl)aniline is a pivotal chemical intermediate characterized by an aniline ring substituted at the para-position with a 1,2,4-triazole heterocycle. This unique structural arrangement imparts a versatile reactivity profile, establishing it as a highly valuable building block in medicinal chemistry and materials science. The triazole moiety often acts as a bioisostere for amide or ester groups, enhancing metabolic stability and receptor binding affinity, while the aniline functional group provides a convenient handle for further chemical elaboration. This guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, a detailed and validated synthesis protocol, spectroscopic characterization, and a discussion of its significant applications, particularly in the development of kinase inhibitors for oncology.

Introduction and Nomenclature

The 1,2,4-triazole ring is a prominent pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding and coordination with metallic ions in enzyme active sites.[1][2] When coupled with an aniline scaffold, the resulting molecule, 4-(1H-1,2,4-triazol-1-yl)aniline, becomes a critical precursor for a diverse range of biologically active compounds, including antifungal, anticancer, and anticonvulsant agents.[2][3]

The formal IUPAC name for this compound is 4-(1H-1,2,4-triazol-1-yl)aniline . The "1H" designation specifies the position of the hydrogen atom on the triazole ring, which is essential for unambiguous identification. It is also commonly referred to as 4-(1,2,4-triazol-1-yl)aniline.

Key Structural Features:

-

Aniline Core: A primary aromatic amine that serves as a nucleophile or can be diazotized for further functionalization.

-

1,2,4-Triazole Ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to the molecule's polarity, hydrogen bonding capability, and metabolic resistance.

-

C-N Linkage: A robust bond connecting the phenyl ring (C4) to a nitrogen atom (N1) of the triazole ring, typically formed via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of 4-(1H-1,2,4-triazol-1-yl)aniline is presented below. These data are essential for designing reaction conditions, purification procedures, and formulation studies.

| Property | Value | Source |

| CAS Number | 6523-49-5 | [4] |

| Molecular Formula | C₈H₈N₄ | [4] |

| Molecular Weight | 160.18 g/mol | [4] |

| Appearance | Yellow to light brown solid | [2] |

| Melting Point | 160-162 °C (433-435 K) | [2] |

| SMILES | Nc1ccc(cc1)-n2cncn2 | [4] |

| InChI Key | BLNPEJXSNSBBNM-UHFFFAOYSA-N | [4] |

| Dihedral Angle | The angle between the triazole and benzene rings is 34.57 (7)°. | [2] |

Synthesis and Purification Protocol

The synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline is most reliably achieved through a two-step process involving an initial nucleophilic aromatic substitution (SNAᵣ) followed by a reduction. This method is advantageous due to the high availability of starting materials and generally robust reaction conditions.

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

This step involves the N-arylation of 1,2,4-triazole with an activated aryl halide. 4-Fluoronitrobenzene is an ideal substrate because the fluorine atom is an excellent leaving group, activated by the strong electron-withdrawing nitro group at the para position.

Protocol:

-

Reagent Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.47 g, 30.8 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add 1,2,4-triazole (2.0 g, 28.9 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

-

Causality: NaH is a strong, non-nucleophilic base used to deprotonate the triazole, forming the highly nucleophilic triazolide anion. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

-

Anion Formation: Stir the reaction mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium triazolide salt.

-

N-Arylation: Add a solution of 4-fluoronitrobenzene (2.82 g, 20.0 mmol) in dry DMF (20 mL) dropwise to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 18 hours.

-

Causality: The extended reaction time ensures complete conversion. The reaction proceeds via an SNAᵣ mechanism where the triazolide anion attacks the carbon bearing the fluorine atom, displacing it.

-

-

Workup and Isolation: Quench the reaction by carefully pouring the mixture into ice water (200 mL). The product will precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the nitro-intermediate as a yellow solid (yield ~3 g).[2]

Step 2: Reduction to 4-(1H-1,2,4-triazol-1-yl)aniline

The nitro group of the intermediate is reduced to a primary amine using catalytic hydrogenation. This method is clean, high-yielding, and avoids the use of stoichiometric metal reductants.

Protocol:

-

Reaction Setup: Dissolve the crude 1-(4-nitrophenyl)-1H-1,2,4-triazole from the previous step in methanol (30 mL) in a hydrogenation vessel.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C, 0.2 g) to the solution.

-

Causality: Pd/C is a highly efficient heterogeneous catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction to occur.

-

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 3 kg/cm ² (approx. 43 psi) and agitate the mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Isolation and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2] Concentrate the filtrate under reduced pressure to yield the final product as a yellow solid. The product can be further purified by recrystallization from ethanol. (Typical Yield: 2.8 g, 60% over two steps).[2]

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard methods.

-

¹H NMR (500 MHz, DMSO-d₆): The spectrum is expected to show distinct signals. Protons on the triazole ring typically appear as two singlets in the aromatic region (δ 9.25 and 8.23 ppm). The protons on the aniline ring will appear as a set of two doublets (an AA'BB' system) between δ 7.5 and 8.0 ppm. The amine (-NH₂) protons will present as a broad singlet.[5]

-

¹³C NMR (125 MHz, DMSO-d₆): The spectrum will show characteristic peaks for the triazole carbons and the six carbons of the phenyl ring. Expected shifts would include δ 166.17 (C=O if derivatized), 152.72 (Triazole-C), 142.47 (Triazole-C), and a cluster of peaks between δ 120-140 for the aromatic carbons of the aniline ring.[5]

-

Mass Spectrometry (ESI-HRMS): This technique provides the exact mass of the molecule, confirming its elemental composition. For C₈H₈N₄, the calculated m/z for [M+H]⁺ is 161.0822, and the experimental value should be in close agreement.

Applications in Drug Discovery

4-(1H-1,2,4-triazol-1-yl)aniline is a privileged scaffold in modern drug discovery, primarily due to the favorable pharmacological properties of the 1,2,4-triazole ring.[6] Its derivatives have demonstrated a wide range of biological activities.[2]

Kinase Inhibitors in Oncology

A major application of this compound is in the synthesis of small-molecule kinase inhibitors.[7][8] Many kinases, which are crucial regulators of cell signaling, are overactive in cancer cells. The 1,2,4-triazole moiety can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase. The aniline group serves as an attachment point for a larger scaffold designed to occupy other regions of the active site, thereby conferring potency and selectivity.

For example, this aniline derivative is a key intermediate for compounds targeting kinases in the Rho-associated protein kinase (ROCK) family, which are involved in cell migration and metastasis.[9] Inhibition of these pathways can prevent tumor progression.

Signaling Pathway Diagram

Caption: Role of triazole derivatives in blocking oncogenic kinase signaling pathways.

Other Therapeutic Areas

Beyond oncology, derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline have been explored for:

-

Anticonvulsant Activity: By modifying the aniline group to form various amides, researchers have developed compounds with potent activity in maximal electroshock (MES) and pentylenetetrazole (scPTZ) seizure models.[3][10]

-

Antifungal Agents: The triazole core is famous for its role in antifungal drugs like fluconazole, which inhibit ergosterol synthesis. This aniline precursor allows for the creation of novel derivatives with potential antifungal properties.[11]

-

Anti-Migraine Agents: The compound 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a close structural relative, is a key intermediate in the synthesis of Rizatriptan, a widely used anti-migraine drug.[12][13]

Conclusion

4-(1H-1,2,4-triazol-1-yl)aniline is more than a simple chemical; it is a strategic molecular scaffold that bridges the gap between fundamental organic synthesis and applied pharmaceutical science. Its robust and scalable synthesis, combined with the versatile reactivity of its aniline functionality and the proven pharmacological benefits of the triazole ring, ensures its continued importance in the discovery and development of next-generation therapeutics. This guide has provided the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this valuable compound in their scientific endeavors.

References

- ResearchGate. Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles.

- National Center for Biotechnology Information. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.

- PubMed. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles.

- National Center for Biotechnology Information. 4-(1,2,4-Triazol-1-yl)aniline.

- Korean Chemical Society. An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.

- Royal Society of Chemistry. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator.

- National Center for Biotechnology Information. Insights into the inhibitory mechanism of triazole-based small molecules on phosphatidylinositol-4,5-bisphosphate binding pleckstrin homology domain.

- MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.

- MDPI. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles.

- ResearchGate. 1,2,4-triazole derivatives as tyrosine kinase inhibitors.

- PharmaCompass. 4-[1H-1,2,4-triazol-1-yl methyl]aniline.

- Royal Society of Chemistry. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.

- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.

- Wikipedia. Buchwald–Hartwig amination.

- ResearchGate. An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.

- Royal Society of Chemistry. Supplementary Material.

- Journal of Chemical and Pharmaceutical Research. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- Semantic Scholar. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis.

- MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.

- National Center for Biotechnology Information. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.

- PubMed Central. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity.

- Al-Nahrain University, College of Science. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.

- Arkivoc. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives.

- ResearchGate. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.

- Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.

- National Center for Biotechnology Information. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

- PubChem. 4-(4H-1,2,4-Triazol-4-yl)aniline.

- Wikipedia. 1,2,4-Triazole.

Sources

- 1. Buy 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline [smolecule.com]

- 2. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(1H-1,2,4-Triazol-1-yl)aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. ripublication.com [ripublication.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 12. guidechem.com [guidechem.com]

- 13. cphi-online.com [cphi-online.com]

A Comprehensive Guide to the Spectroscopic Characterization of 4-(1H-1,2,3-triazol-1-yl)aniline

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the compound 4-(1H-1,2,3-triazol-1-yl)aniline (CAS No. 16279-88-2). As a versatile heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount.[1] This document serves as a practical reference for researchers and drug development professionals, offering detailed protocols for data acquisition and a thorough interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. The causality behind spectral assignments is explained, providing a robust framework for the characterization of this and structurally related molecules.

Introduction and Molecular Structure

This compound is an aromatic organic compound with the molecular formula C₈H₈N₄ and a molecular weight of approximately 160.18 g/mol .[1] Its structure features a primary aniline amine group and a 1,2,3-triazole ring connected at the para position of the phenyl ring. This unique combination of functional groups makes it a valuable intermediate, particularly in the synthesis of novel pharmaceutical agents, leveraging the known biological activities of triazole moieties.[1] The most common synthetic route to this class of compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" chemistry, which underscores the need for precise characterization to ensure correct regiochemistry and the absence of residual catalysts or starting materials.[1]

This guide will dissect the characteristic spectroscopic signatures of the molecule, providing the foundational data necessary for quality control and structural verification in a research and development setting.

Molecular Structure for Spectroscopic Assignment

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, it provides definitive confirmation of the substitution pattern on both the aniline and triazole rings.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those on the amine group.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) and a significantly larger number of scans are required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is characterized by distinct signals for the triazole protons, the aromatic protons on the phenyl ring, and the amine protons. The para-substitution of the phenyl ring leads to a symmetrical, easily identifiable splitting pattern.[4]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 - 8.9 | s (singlet) | 1H | H-C2' | The proton at C2' is adjacent to two nitrogen atoms in the triazole ring, resulting in significant deshielding and a downfield shift.[5] |

| ~7.9 - 8.1 | s (singlet) | 1H | H-C3' | The proton at C3' is also deshielded by the heterocyclic ring environment, appearing as a distinct singlet downfield.[5] |

| ~7.5 - 7.7 | d (doublet) | 2H | H-C3, H-C5 | These protons are ortho to the electron-withdrawing triazole group, causing a downfield shift. They appear as a doublet.[3] |

| ~6.7 - 6.9 | d (doublet) | 2H | H-C2, H-C6 | These protons are ortho to the electron-donating amino group (-NH₂), causing an upfield shift. They appear as a doublet.[3] |

| ~5.5 - 6.0 | br s (broad) | 2H | -NH₂ | The chemical shift of amine protons is variable and the signal is often broad due to quadrupole effects and chemical exchange.[6] |

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 - 152 | C4 | The carbon atom directly attached to the nitrogen of the amine group (ipso-carbon) is significantly deshielded. |

| ~136 - 139 | C2' | The carbon atom in the triazole ring appears downfield due to the direct attachment of two nitrogen atoms.[7] |

| ~130 - 133 | C1 | The ipso-carbon attached to the triazole ring is a quaternary carbon and appears in the aromatic region. |

| ~122 - 125 | C3' | The second carbon atom in the triazole ring.[7] |

| ~121 - 124 | C3, C5 | These carbons, ortho to the triazole substituent, are deshielded relative to the other aromatic carbons. |

| ~113 - 116 | C2, C6 | These carbons, ortho to the electron-donating amine group, are shielded and appear at a relatively upfield position in the aromatic region.[3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: Prepare a solid sample by finely grinding ~1-2 mg of the compound with ~100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[8][9]

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Sample Spectrum: Record the spectrum of the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound will prominently display absorptions corresponding to the N-H bonds of the primary amine, the aromatic C-H and C=C bonds, and vibrations from the triazole ring.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3150 - 3050 | Medium | C-H Stretch | Aromatic & Triazole |

| 1630 - 1600 | Strong | N-H Bend (Scissoring) | Primary Amine |

| 1600 - 1450 | Strong | C=C Stretch | Aromatic Ring |

| 1330 - 1250 | Strong | C-N Stretch | Aryl-Amine |

| 1250 - 1180 | Medium | C-N Stretch | Aryl-Triazole |

| 900 - 670 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[10] The strong absorption around 1620 cm⁻¹ for the N-H bend and the strong C-N stretching band above 1250 cm⁻¹ further confirm the aromatic amine moiety.[10] Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the C=C ring stretches give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled to a Time-of-Flight (TOF) or Quadrupole analyzer.[8]

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process will protonate the basic amine group, leading to the observation of the [M+H]⁺ ion.

-

Fragmentation (MS/MS): To study fragmentation, select the [M+H]⁺ ion (m/z 161.2) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Data Interpretation and Fragmentation

The molecular formula C₈H₈N₄ gives an exact mass of 160.0749. In positive mode ESI-MS, the most prominent peak will be the protonated molecule [M+H]⁺ at m/z ≈ 161.1 .

The fragmentation of the 1,2,3-triazole ring is a key diagnostic feature. A characteristic fragmentation pathway for 1-substituted-1,2,3-triazoles involves the neutral loss of a nitrogen molecule (N₂), which corresponds to a loss of 28 Da.[11]

Caption: Proposed primary fragmentation pathway for this compound.

Primary Fragmentation Pathway:

-

[M+H]⁺ (m/z 161.1): The protonated parent molecule.

-

Loss of N₂: The triazole ring can readily eliminate a molecule of dinitrogen (N₂), a very stable neutral loss. This would result in a significant fragment ion at m/z 133.1 .

-

Further Fragmentation: The resulting ion at m/z 133.1 could undergo further fragmentation, such as the loss of hydrogen cyanide (HCN, 27 Da) from the remaining azirine-type intermediate, leading to a fragment at m/z 106.1 , corresponding to a protonated benzyne-amine species.

Conclusion

The structural identity and purity of this compound can be unequivocally established through a combination of NMR, FT-IR, and mass spectrometry. The ¹H NMR spectrum is defined by two singlets for the triazole protons and a characteristic pair of doublets for the para-substituted aniline ring. The FT-IR spectrum is dominated by the dual N-H stretching bands of the primary amine. Finally, mass spectrometry confirms the molecular weight with a prominent [M+H]⁺ ion at m/z 161.1 and shows a characteristic fragmentation pattern involving the neutral loss of N₂. This comprehensive spectroscopic dataset provides a reliable benchmark for researchers working with this important chemical intermediate.

References

- PubChem. (n.d.). 1-phenyl-1H-1,2,3-triazole. National Center for Biotechnology Information.

- Wang, Z., & Qin, H. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. University of Science and Technology of China.

- Jain, S., et al. (2016). Visible Light Assisted Photocatalytic [3+2] Azide–Alkyne “Click” Reaction for the Synthesis of 1, 4-Substituted 1, 2, 3-Triazoles Using a Novel Bimetallic Ru–Mn Complex. ACS Sustainable Chemistry & Engineering.

- ResearchGate. (n.d.). 1 H-NMR of 1-(3-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole.

- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- AIP Conference Proceedings. (2022).

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- SpectraBase. (n.d.). 1-Benzyl-4-phenyl-1H-1,2,3-triazole.

- Journal of Al-Nahrain University. (2015).

- Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. r/chemistry.

- ResearchGate. (n.d.). Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.

- Arctom Scientific. (n.d.). CAS NO. 16279-88-2 | 4-(triazol-1-yl)aniline - 95%.

- Reagentia. (n.d.). 4-(1H-1,2,3-Triazole-1-yl)aniline (1 x 1 g).

- International Journal of Pharmaceutical and Chemical Sciences. (2014). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.

- The Royal Society of Chemistry. (n.d.). Supporting Information for RuH2(CO)(PPh3)

- MDPI. (2019). 4-(4-(((1H-Benzo[d][6][8][13]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molecules.

- Fun, H.-K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online.

- The Royal Society of Chemistry. (n.d.).

- Ali, M. A., et al. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis.

- ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3.

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

- NIST. (n.d.). 1H-1,2,3-Triazole. NIST Chemistry WebBook.

- PubMed. (2010). 4-(1,2,4-Triazol-1-yl)aniline. National Library of Medicine.

- MDPI. (2018). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules.

- ResearchGate. (n.d.). FTIR Spectra of Aniline.

- ResearchGate. (2015). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach.

Sources

- 1. Buy this compound | 16279-88-2 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. reddit.com [reddit.com]

- 5. rsc.org [rsc.org]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 1H-1,2,3-Triazole [webbook.nist.gov]

The Versatile 1,2,3-Triazole Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety, a five-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its synthetic accessibility, particularly through the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has enabled the rapid generation of diverse molecular libraries.[2][4][5] This guide provides an in-depth technical overview of the significant biological activities of 1,2,3-triazole-containing compounds, with a focus on their anticancer, antimicrobial, antiviral, and antifungal properties. We will explore the underlying mechanisms of action, provide exemplary experimental protocols for synthesis and biological evaluation, and present key data to illustrate the therapeutic promise of this versatile chemical entity.

The Rise of the 1,2,3-Triazole in Medicinal Chemistry

The 1,2,3-triazole ring system is not commonly found in nature, yet its unique physicochemical properties have made it a cornerstone of modern drug design.[6][7] The triazole ring is highly stable to metabolic degradation and can act as a rigid linker to connect different pharmacophores, or it can function as a pharmacophore itself, engaging in hydrogen bonding and dipole-dipole interactions with biological targets.[8][9] The ability to synthesize 1,4-disubstituted and 1,5-disubstituted regioisomers selectively through copper- and ruthenium-catalyzed reactions, respectively, provides a powerful tool for structure-activity relationship (SAR) studies.[2][4]

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[10][11]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of 1,2,3-triazole compounds are often attributed to their ability to inhibit critical cellular processes in cancer cells. Many derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing the uncontrolled proliferation of tumor cells.[12][13]

Several specific molecular targets have been identified, including:

-

Tubulin Polymerization: Certain 1,2,3-triazole hybrids, particularly those incorporating chalcone moieties, have been shown to inhibit tubulin polymerization, a critical process for cell division.[14]

-

Kinase Inhibition: The 1,2,3-triazole scaffold has been successfully incorporated into inhibitors of various kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and B-RafV600E.[11][15]

-

Signaling Pathway Modulation: These compounds can interfere with key signaling pathways essential for cancer cell survival and proliferation, such as the mTOR and NF-κB pathways.[13][16]

Signaling Pathway: mTOR Inhibition by a 1,2,3-Triazole Compound

Caption: Inhibition of the mTOR signaling pathway by a 1,2,3-triazole compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1][2][17]

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1][18]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[2]

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of 1,2,3-Triazole-Chalcone Hybrids

The following table summarizes the cytotoxic activity of a series of synthesized 1,2,3-triazole-chalcone hybrids against various cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4d | RPMI-8226 (Leukemia) | < 1 | Methotrexate | > 10 |

| 4d | SR (Leukemia) | < 1 | Gefitinib | > 10 |

| 4d | M14 (Melanoma) | < 1 | - | - |

| 4d | K-562 (Leukemia) | < 1 | - | - |

| 4d | MCF7 (Breast Cancer) | < 1 | - | - |

| Hybrid I-21 | SK-N-SH (Neuroblastoma) | Moderate | - | - |

| Hybrid VI | HeLa (Cervical Cancer) | 13.03 | Cisplatin | - |

| β-lactam-chalcone hybrid | A-549 (Lung) | < 1 | - | - |

| β-lactam-chalcone hybrid | THP-1 (Leukemia) | < 1 | - | - |

Data synthesized from multiple sources.[3][14][19]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

1,2,3-triazole derivatives have emerged as a promising class of antimicrobial and antifungal agents, with some exhibiting broad-spectrum activity.[20][21][22]

Mechanism of Action: Disrupting Microbial Viability

Antifungal Activity: A primary mechanism of action for many triazole-based antifungal drugs is the inhibition of ergosterol biosynthesis.[23][24][25] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.[25] The target enzyme is often lanosterol 14α-demethylase, a cytochrome P450 enzyme.[25][26]

Antibacterial Activity: The antibacterial mechanisms of 1,2,3-triazoles are more varied and can include the inhibition of essential bacterial enzymes and the disruption of the bacterial cell membrane.[22]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][27] The broth microdilution method is a standard technique for determining the MIC.[28]

Step-by-Step Protocol (Broth Microdilution):

-

Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the 1,2,3-triazole compound in a suitable broth medium in a 96-well microtiter plate.[10]

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[27]

Antiviral Activity: Targeting Viral Replication

The 1,2,3-triazole scaffold has been successfully employed in the design of potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[29]

Mechanism of Action: Inhibition of HIV-1 Protease

HIV-1 protease is an essential enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy.[30][31] 1,2,3-triazole-containing compounds have been designed to act as non-peptidic mimics of the transition state of the protease substrate, effectively blocking the active site of the enzyme.[29]

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.[22][30]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of HIV-1 protease, a fluorogenic substrate, and the test 1,2,3-triazole compound.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HIV-1 protease. Include a positive control (a known inhibitor like Pepstatin A) and a negative control (no inhibitor).

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition and IC50 value for the test compound.

Synthesis of 1,2,3-Triazole Compounds: The Power of "Click Chemistry"

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][8][32][33]

Experimental Protocol: General Procedure for CuAAC Synthesis

Workflow for CuAAC Synthesis

Caption: General workflow for CuAAC "click" synthesis.

Step-by-Step Protocol:

-

Reactant Mixture: In a reaction vessel, dissolve the organic azide and the terminal alkyne in a suitable solvent (e.g., a mixture of water and an organic solvent like t-butanol or THF).[8][32]

-

Catalyst Preparation: Prepare the Cu(I) catalyst in situ by adding a solution of copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up to remove the catalyst and other water-soluble impurities.

-

Purification: Purify the resulting 1,2,3-triazole derivative by recrystallization or column chromatography.

Conclusion and Future Perspectives

The 1,2,3-triazole scaffold has proven to be an exceptionally valuable tool in the field of medicinal chemistry. Its ease of synthesis via "click chemistry" allows for the rapid generation of diverse and complex molecules with a wide range of biological activities. The continued exploration of 1,2,3-triazole-containing compounds holds immense promise for the development of novel therapeutics to address a multitude of diseases, from cancer and infectious diseases to neurodegenerative disorders. Future research will likely focus on the design of more potent and selective triazole-based drugs, the elucidation of novel mechanisms of action, and the development of innovative synthetic methodologies.

References

- Structures of chalcone and 1,2,3-triazole derivates as antitumor agents previously reported. (n.d.).

- 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226. (2020). European Journal of Medicinal Chemistry, 189, 112062. [Link]

- Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf. National Center for Biotechnology Information.

- 1,2,3-Triazole tethered β-lactam-chalcone bifunctional hybrids: synthesis and anticancer evaluation. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5073-5077. [Link]

- Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. (2018). Frontiers in Chemistry, 6, 593. [Link]

- Green Synthesis, characterization of novel 1,2,3-triazole-chalcone hybrids and evaluation of their antibacterial, antifungal and antiproliferation activity. (2016). Der Pharmacia Lettre, 8(19), 275-280.

- Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2023). RSC Medicinal Chemistry, 14(3), 396-417. [Link]

- Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal.

- Therapeutic potential of chalcone-1,2,3-triazole hybrids as anti-tumour agents: a systematic review and SAR studies. (2023). Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). STAR Protocols, 4(2), 102249. [Link]

- CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. (2020). Beilstein Journal of Organic Chemistry, 16, 1-24. [Link]

- Mechanisms of action of 1,2,3‐triazole hybrids. (n.d.). ResearchGate.

- Synthesis of the 1,2,3-triazole derivatives 3a-i using the Cu(II)-CA catalyst. (n.d.). ResearchGate.

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology, 12, 661159. [Link]

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Journal of Clinical Medicine, 10(4), 795. [Link]

- An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2022). Molecules, 27(15), 4935. [Link]

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). [Video]. YouTube. [Link]

- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). ACS Omega, 7(42), 37091-37129. [Link]

- New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (2021). Scientific Reports, 11(1), 22442. [Link]

- Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. (2011). Antimicrobial Agents and Chemotherapy, 55(9), 4364-4372. [Link]

- Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). ACS Omega, 8(42), 38865-38883. [Link]

- An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. (2010). PLoS ONE, 5(6), e10940. [Link]

- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2022). Molecules, 27(19), 6524. [Link]

- 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3364-3367. [Link]

- The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[14][17][19]triazol-1-yl-ethanol Derivatives. (2023). Molecules, 28(15), 5709. [Link]

- Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. (2011). Antimicrobial Agents and Chemotherapy, 55(9), 4364-4372. [Link]

- Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (2018). Frontiers in Microbiology, 9, 13. [Link]

- Ergosterol Biosynthesis. (n.d.). Creative Biolabs.

Sources

- 1. atcc.org [atcc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,2,3-Triazole tethered β-lactam-chalcone bifunctional hybrids: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of chalcone-1,2,3-triazole hybrids as anti-tumour agents: a systematic review and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. raineslab.com [raineslab.com]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 25. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 26. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. abcam.co.jp [abcam.co.jp]

- 31. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]

- 33. pubs.acs.org [pubs.acs.org]

Triazole-Aniline Conjugates: A Versatile Scaffold for Modern Research Applications

A Senior Application Scientist's In-Depth Technical Guide

Foreword: The Synergy of Triazole and Aniline Moieties

In the landscape of modern chemical research, the strategic conjugation of distinct molecular scaffolds has emerged as a powerful paradigm for the development of novel functional molecules. Among these, the fusion of triazole and aniline moieties has garnered significant attention, giving rise to a class of compounds with a remarkable breadth of applications. This guide provides an in-depth technical exploration of triazole-aniline conjugates, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental chemical principles that underpin their utility, explore their diverse applications, and provide practical, field-proven insights into their synthesis and evaluation.

The inherent properties of both the triazole and aniline rings contribute to the versatility of their conjugates. The 1,2,3-triazole ring, often synthesized via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers metabolic stability and acts as a rigid linker that can participate in hydrogen bonding and dipole-dipole interactions.[1][2] The aniline moiety, a primary aromatic amine, serves as a crucial pharmacophore and a versatile synthetic handle, allowing for a wide range of structural modifications that can fine-tune the electronic and steric properties of the conjugate. This synergistic combination has unlocked a vast chemical space, leading to the discovery of potent agents in medicinal chemistry, innovative materials, and sensitive chemical sensors.

This guide will navigate the core applications of triazole-aniline conjugates, providing not just a list of their uses, but a deeper understanding of the causality behind their design and the experimental choices made in their evaluation.

Part 1: Medicinal Chemistry Applications - A New Frontier in Drug Discovery